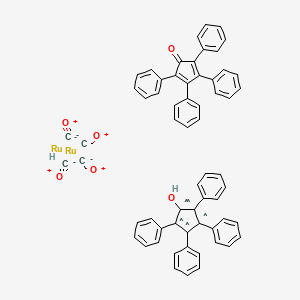
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) is a complex organometallic compound known for its catalytic properties. It is commonly referred to as Shvo’s Catalyst and is widely used in organic synthesis, particularly in hydrogenation and transfer hydrogenation reactions. The compound’s unique structure, featuring a diruthenium core, allows it to facilitate various chemical transformations efficiently.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) typically involves the reaction of tetraphenylcyclopentadienone with ruthenium carbonyl complexes. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the reactants.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors may also be employed to enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) undergoes various types of reactions, including:
Hydrogenation: The compound is widely used for the hydrogenation of carbonyl compounds, alkenes, and imines.
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at elevated pressures and temperatures.
Oxidation: Often involves the use of oxidizing agents such as oxygen or peroxides.
Substitution: Requires nucleophiles such as amines or alcohols, often under mild conditions.
Major Products Formed
Hydrogenation: Reduced products such as alcohols, alkanes, or amines.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Substitution: Substituted organometallic complexes.
Wissenschaftliche Forschungsanwendungen
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and substitution.
Biology: Investigated for its potential in biocatalysis and enzyme mimetics.
Medicine: Explored for its potential in drug development and as a catalyst for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) involves the activation of hydrogen molecules and their subsequent transfer to substrates. The diruthenium core plays a crucial role in facilitating these reactions by providing a stable environment for the activation and transfer of hydrogen atoms. The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its catalytic efficiency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentadienyl iron(II) dicarbonyl dimer
- Bis(cyclopentadienylruthenium dicarbonyl) dimer
- Dicarbonylcyclopentadienyliodoiron(II)
Uniqueness
1-Hydroxytetraphenyl-cyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-mu-hydrotetracarbonyldiruthenium(II) stands out due to its diruthenium core, which provides enhanced stability and reactivity compared to similar compounds. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable tool in both academic and industrial settings.
Eigenschaften
Molekularformel |
C62H42O6Ru2 |
|---|---|
Molekulargewicht |
1085.1 g/mol |
InChI |
InChI=1S/C29H21O.C29H20O.4CO.2Ru.H/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;;/h1-20,30H;1-20H;;;;;;; |
InChI-Schlüssel |
PISMVXYUJBWZFB-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[RuH].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



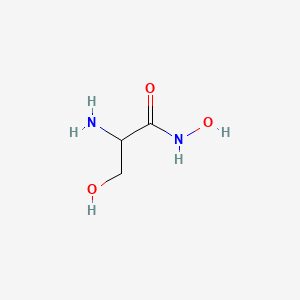
![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)


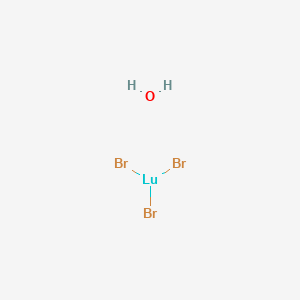


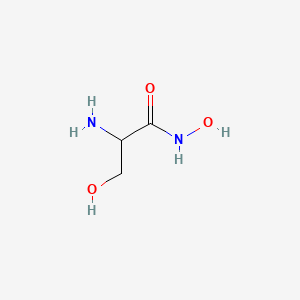


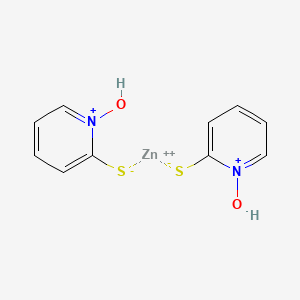
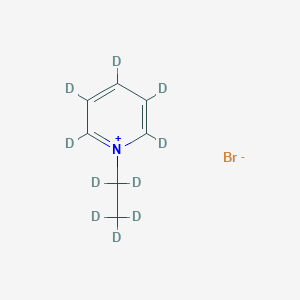
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
